![molecular formula C10H10N2O2 B13568268 2-{7-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}acetic acid](/img/structure/B13568268.png)
2-{7-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{7-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}acetic acid is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 2-{7-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}acetic acid typically involves multi-step synthetic routes. One common method includes the cyclization of 2-bromo-5-iodopyridine to form the pyrrolo[3,2-b]pyridine core, followed by substitution reactions to introduce the acetic acid moiety . Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
2-{7-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Scientific Research Applications
2-{7-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{7-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}acetic acid involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to reduced cell proliferation and increased apoptosis in cancer cells . The compound’s structure allows it to fit into the active site of the receptor, blocking its function and disrupting downstream signaling pathways.
Comparison with Similar Compounds
2-{7-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}acetic acid can be compared with other pyrrolo[3,2-b]pyridine derivatives, such as:
1H-pyrrolo[2,3-b]pyridine: Similar core structure but different substitution patterns, leading to varied biological activities.
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring but differ in their pyrazine ring, resulting in different biological activities and applications.
Pexidartinib: A kinase inhibitor with a similar pyrrolo[3,2-b]pyridine core, used in cancer therapy.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-(7-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid |
InChI |
InChI=1S/C10H10N2O2/c1-6-2-3-11-10-7(4-8(13)14)5-12-9(6)10/h2-3,5,12H,4H2,1H3,(H,13,14) |
InChI Key |
XMQBTQSVOMKZOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=C1)C(=CN2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


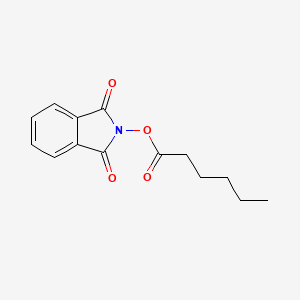
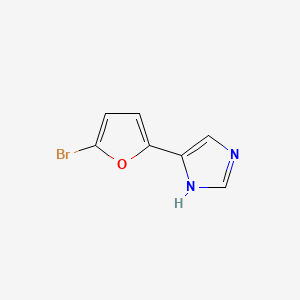
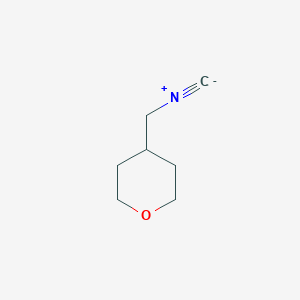
![Methyl(1-{pyrazolo[1,5-a]pyridin-7-yl}propan-2-yl)amine dihydrochloride](/img/structure/B13568200.png)


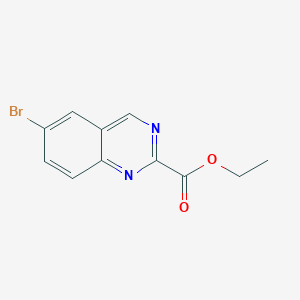




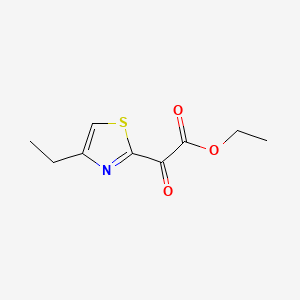

![2-[1-(1,2-Oxazol-3-yl)cyclobutyl]aceticacid](/img/structure/B13568267.png)
